(S)-8-Bromo-6-chlorochroman-4-amine

Catalog No.
S15842761
CAS No.
M.F
C9H9BrClNO
M. Wt
262.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-8-Bromo-6-chlorochroman-4-amine

Product Name

(S)-8-Bromo-6-chlorochroman-4-amine

IUPAC Name

(4S)-8-bromo-6-chloro-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

InChI

InChI=1S/C9H9BrClNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

BRLUFYJYSFLGOV-QMMMGPOBSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)Cl

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2Br)Cl

(S)-8-Bromo-6-chlorochroman-4-amine is a chemical compound characterized by its unique structural features, which include a chroman backbone and specific halogen substituents. The molecular formula for this compound is C9H9BrClNC_9H_9BrClN, and it has a molecular weight of approximately 262.53 g/mol. The compound features bromine and chlorine atoms at the 8th and 6th positions, respectively, with an amine group at the 4th position, contributing to its distinct chemical reactivity and potential biological activities.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
  • Reduction: It can undergo reduction reactions with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions underscore the compound's versatility in synthetic organic chemistry.

Research indicates that (S)-8-Bromo-6-chlorochroman-4-amine exhibits significant biological activities, particularly in the domains of antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions. The presence of halogen substituents may enhance its potency against certain pathogens or cancer cell lines, making it a candidate for further pharmacological studies.

  • Chlorination: Chlorination at the 6th position is often carried out using thionyl chloride or phosphorus pentachloride.
  • Bromination: Bromination occurs at the 8th position, which can be achieved through electrophilic aromatic substitution methods.
  • Amine Formation: The amine group at the 4th position is introduced through reductive amination or similar methods.

In an industrial context, optimized reaction conditions are employed to enhance yield and purity, utilizing catalysts and purification techniques such as recrystallization or chromatography.

(S)-8-Bromo-6-chlorochroman-4-amine has several noteworthy applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and is used as a reagent in various organic reactions.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It holds promise for therapeutic applications, particularly in drug development targeting specific biological pathways.
  • Industry: This compound is utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds.

Studies on (S)-8-Bromo-6-chlorochroman-4-amine have focused on its interactions with specific molecular targets, including enzymes and receptors involved in disease pathways. These interactions could elucidate the compound's mechanism of action and inform its therapeutic potential. Research highlights that compounds with similar structures often exhibit varying degrees of biological activity based on their substituents and stereochemistry, making detailed interaction studies essential for understanding their efficacy.

Several compounds share structural similarities with (S)-8-Bromo-6-chlorochroman-4-amine, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Differences
(S)-8-Bromo-6-chlorochroman-4-olHydroxyl group instead of an aminePotentially different biological activity due to hydroxyl group
(S)-8-Bromo-6-chlorochroman-4-carboxylic acidCarboxylic acid group instead of an amineAlters acidity and reactivity compared to amine form
(S)-8-Bromo-6-chlorochroman-4-methylamineMethylamine group instead of an amineAlters electronic properties and reactivity
6-Bromo-8-chlorochromanLacks the amine groupLess versatile in biological applications
6-Bromo-8-chlorochroman-4-carboxylic acidContains carboxylic acid groupDifferent reactivity profile due to carboxylic acid functionality

The uniqueness of (S)-8-Bromo-6-chlorochroman-4-amine lies in its combination of bromine, chlorine, and amine groups, which confer distinct chemical and biological properties not fully replicated in these similar compounds. This specific arrangement contributes to its distinct chemical reactivity and potential applications in medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

260.95560 g/mol

Monoisotopic Mass

260.95560 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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